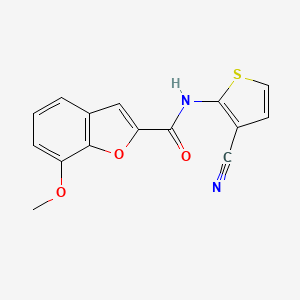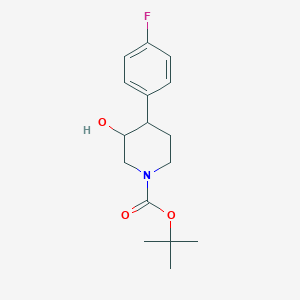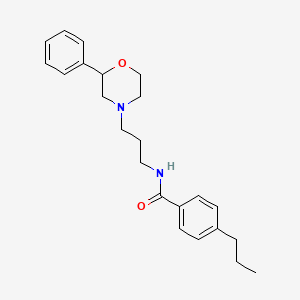
(5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a benzylidene group attached to the thiazole ring, which is further substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzylidene group can be reduced to form the corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with biological targets through its functional groups. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The benzylidene group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
(5E)-5-(benzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Lacks the methyl groups on the benzylidene ring.
(5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Methyl groups are positioned differently on the benzylidene ring.
Uniqueness
The presence of the 2,5-dimethyl substitution on the benzylidene ring in (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one enhances its hydrophobicity and may influence its reactivity and interaction with biological targets compared to similar compounds. This unique substitution pattern can lead to distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-7-3-4-8(2)9(5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJYXNRQWPLXHB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/2\C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2599161.png)
![(E)-2-(5-Amino-1,3-dihydropyrazole-2-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2599162.png)
![1-[2-(2-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599164.png)

![tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2599167.png)
![7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride](/img/structure/B2599168.png)

![7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B2599170.png)
![1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine](/img/structure/B2599171.png)
![2-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2599175.png)
![6-(azepane-1-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2599177.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2599183.png)
